Acridin-9-yl-[1,3,4]thiadiazol-2-yl-amine
Overview
Description
Acridin-9-yl-[1,3,4]thiadiazol-2-yl-amine is a compound that combines the structural features of acridine and thiadiazole. Acridine is a heterocyclic organic compound known for its wide range of biological activities, including antimicrobial and anticancer properties . Thiadiazole, on the other hand, is a five-membered ring containing sulfur and nitrogen atoms, which is also known for its diverse biological activities
Preparation Methods
The synthesis of Acridin-9-yl-[1,3,4]thiadiazol-2-yl-amine typically involves the reaction of acridine derivatives with thiadiazole precursors. One common method involves the reaction of acridin-9-yl thioureas with methyl bromoacetate or bromoacetyl bromide to form the desired thiadiazole derivative . The reaction conditions usually involve the use of a suitable solvent, such as ethanol, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Acridin-9-yl-[1,3,4]thiadiazol-2-yl-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the acridine or thiadiazole rings.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activities . In biology, it has been investigated for its antimicrobial and anticancer properties, with studies showing that it can inhibit the growth of certain bacteria and cancer cells . In medicine, it has potential as a therapeutic agent for the treatment of infectious diseases and cancer . In industry, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of Acridin-9-yl-[1,3,4]thiadiazol-2-yl-amine is primarily based on its ability to interact with biological macromolecules, such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . The thiadiazole moiety can interact with proteins, inhibiting their activity and leading to cell death . These interactions can result in the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Acridin-9-yl-[1,3,4]thiadiazol-2-yl-amine is unique in its combination of acridine and thiadiazole moieties, which gives it a distinct set of properties compared to other similar compounds. Similar compounds include other acridine derivatives, such as acridin-9-yl hydrazide, and other thiadiazole derivatives, such as 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid . These compounds may share some biological activities with this compound, but the combination of both moieties in a single molecule can result in enhanced or unique properties.
Properties
IUPAC Name |
N-acridin-9-yl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c1-3-7-12-10(5-1)14(18-15-19-16-9-20-15)11-6-2-4-8-13(11)17-12/h1-9H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPSRTMMZJWLBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=NN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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